molecular formula C23H27ClN4O3 B5223872 N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-ethylphenyl)ethanediamide

N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-ethylphenyl)ethanediamide

Cat. No.: B5223872
M. Wt: 442.9 g/mol
InChI Key: XETVTKKOZNYAEI-UHFFFAOYSA-N
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Description

N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-ethylphenyl)ethanediamide is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-ethylphenyl)ethanediamide typically involves multiple steps. One common route includes the reaction of 2-chlorobenzoyl chloride with piperazine to form 2-chlorophenylpiperazine. This intermediate is then reacted with N-(4-ethylphenyl)ethanediamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-ethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-ethylphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-ethylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-methylphenyl)ethanediamide
  • N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-isopropylphenyl)ethanediamide

Uniqueness

N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-ethylphenyl)ethanediamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group and the ethanediamide moiety provides distinct properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O3/c1-2-17-7-9-18(10-8-17)26-22(30)21(29)25-11-12-27-13-15-28(16-14-27)23(31)19-5-3-4-6-20(19)24/h3-10H,2,11-16H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETVTKKOZNYAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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